![molecular formula C21H15Cl2N3O B3437478 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide](/img/structure/B3437478.png)
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide
Übersicht
Beschreibung
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to interact with specific biological targets and modulate various physiological processes. In
Wirkmechanismus
The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide is not fully understood. However, studies have suggested that this compound can interact with specific targets in cancer cells, leading to the disruption of various cellular processes. Additionally, N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide has been shown to inhibit the activity of certain enzymes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit angiogenesis, and disrupt various cellular processes. Additionally, N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide can modulate the immune response and inhibit the activity of certain enzymes involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide in lab experiments is its ability to selectively target cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one limitation of using N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide in lab experiments is its relatively low solubility in water, which can make it challenging to administer in certain assays.
Zukünftige Richtungen
There are several future directions for N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide and its potential therapeutic applications. Finally, the development of more soluble derivatives of this compound could improve its use in lab experiments and potential clinical applications.
In conclusion, N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide is a chemical compound with significant potential for therapeutic applications. Its ability to selectively target cancer cells and modulate various physiological processes makes it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential clinical applications of this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research is cancer treatment. Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. Additionally, N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide has been shown to have anti-inflammatory properties and can modulate the immune response.
Eigenschaften
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]naphthalene-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O/c22-16-9-8-15(20(23)10-16)12-26-13-17(11-24-26)25-21(27)19-7-3-5-14-4-1-2-6-18(14)19/h1-11,13H,12H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBVNMIEOGKKDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.